Glionitrin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

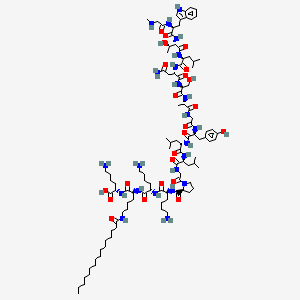

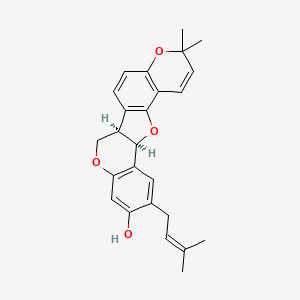

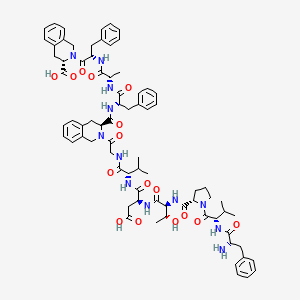

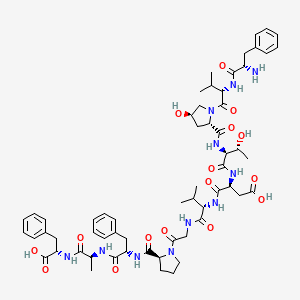

Glionitrin A is a biologically active compound with notable antibacterial and antitumor properties. It was first discovered in a water sample from an abandoned coal mine in South Korea, where it was produced by a fungus as a natural antibiotic to combat bacteria found in the same environment . The compound is characterized by its complex structure, which includes a dithiodiketopiperazine ring with two asymmetric carbon atoms bonded to sulfur atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Glionitrin A has been a challenging task for chemists due to its intricate structure. The first successful synthesis was reported by Daniel Strand and his team in 2021 . The synthesis involves an eight-step process starting from a triketopiperazine precursor. The key step in the synthesis is the formation of the carbon-sulfur bonds using a chiral N-thiosuccinimide reagent and an asymmetric organocatalyst . This reaction is performed at room temperature and takes about 15 minutes . The overall yield of the synthesis is approximately 15% .

Industrial Production Methods: Industrial production of this compound is not yet well-established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, and efforts are ongoing to develop more efficient and scalable production techniques .

Análisis De Reacciones Químicas

Types of Reactions: Glionitrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s dithiodiketopiperazine ring is particularly reactive, allowing for the formation and breaking of sulfur bridges .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include chiral N-thiosuccinimide, asymmetric organocatalysts, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure .

Major Products Formed: The major products formed from reactions involving this compound include its closely related compound, Glionitrin B, which is produced by breaking the sulfur bridge in this compound . Other products depend on the specific reagents and conditions used in the reactions .

Aplicaciones Científicas De Investigación

Glionitrin A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis and the formation of carbon-sulfur bonds . In biology and medicine, this compound is investigated for its antibacterial and antitumor properties . It has shown significant activity against methicillin-resistant Staphylococcus aureus and has demonstrated antitumor effects in prostate cancer cells . Additionally, this compound is being explored for its potential use in developing new antibiotics and anticancer drugs .

Mecanismo De Acción

The mechanism of action of Glionitrin A involves the activation of the ATM-ATR-Chk1/2 pathway via phosphorylation of the p53-binding protein 1 . This activation leads to cell cycle arrest and apoptosis in cancer cells . This compound also induces DNA damage, as evidenced by elevated levels of phospho-histone 2AX, a marker of DNA damage . The compound promotes apoptosis through both caspase-dependent and -independent pathways, involving the activation of caspase-8, -9, and -3, and the release of endonuclease G from the mitochondria to the nucleus .

Comparación Con Compuestos Similares

Glionitrin A is part of a broader family of dithiodiketopiperazine natural products, which include compounds such as gliotoxin, deoxydehydrogliotoxin, and dehydrogliotoxin . These compounds share similar structural motifs but differ in their biological activities and chemical properties . For example, gliotoxin is another potent antibiotic and antitumor agent, but it lacks the nitro functional group present in this compound . The unique structural features of this compound, such as its nitro group and specific stereochemistry, contribute to its distinct biological activities and make it a valuable compound for further research .

Propiedades

Número CAS |

1116153-15-1 |

|---|---|

Fórmula molecular |

C13H11N3O5S2 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |

Clave InChI |

VRFJINVAZRAFHH-STQMWFEESA-N |

SMILES isomérico |

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

SMILES canónico |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)